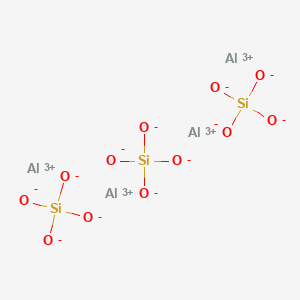
Tetraaluminum;trisilicate
Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08227377B2
Procedure details


A sodium orthosilicate aqueous solution in the amount of 5000 ml diluted with purified water was prepared so that the Si concentration became 525 mmol/L. Aside from this, aluminum chloride was dissolved in purified water, and 5000 ml of aqueous solution having an Al concentration of 625 mmol/L was prepared. Subsequently, the sodium orthosilicate aqueous solution was mixed with the aluminum chloride aqueous solution, and stirred with a magnetic stirrer. The silicon/aluminum ratio in this case was 0.84. Moreover, 335 ml of 1N sodium hydroxide aqueous solution was dripped into the mixed solution to obtain a pH of 6.5. This solution was evenly separated in three 4 L containers, and heated in a constant temperature bath for seven days at 98° C. Thus, an aqueous solution containing amorphous aluminum silicate substance having a peak in the vicinity of −78 ppm and −87 ppm in a 29Si solid NMR spectrum was obtained. After cooling, the aqueous solution was cleaned three times with centrifugation, and thereafter dried at 60° C.


[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
aqueous solution
Quantity
5000 mL
Type
reactant
Reaction Step Four

[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five





Name
Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].[Cl-].[Al+3:11].[Cl-].[Cl-].[Si].[Al].[OH-].[Na+]>O>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Al+3:11].[Al+3:11] |f:0.1.2.3.4,5.6.7.8,9.10,11.12,14.15.16.17.18.19.20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
Si
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
5000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
Al
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si].[Al]
|
Step Eight
|
Name
|
|
|
Quantity
|
335 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
98 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred with a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a pH of 6.5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution was evenly separated in three 4 L containers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thus, an aqueous solution containing amorphous aluminum silicate substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
